Alpha-fetoprotein is synthesized primarily in the fetal liver and yolk sac, with production decreasing significantly after birth. In pathological conditions such as hepatocellular carcinoma, aberrant expression of this protein can occur due to genetic alterations and changes in regulatory mechanisms within the AFP gene locus, located on chromosome 4q11-q13 .
Alpha-fetoprotein is classified as a member of the albumin gene family, which includes several proteins such as albumin and vitamin D binding protein. It is characterized by a molecular mass of approximately 69 kilodaltons and consists of three domains rich in cysteine . The peptide sequence 158-166 is recognized as an immunodominant epitope relevant for T-cell responses in the context of cancer immunotherapy .
The synthesis of Alpha-fetoprotein (158-166) peptides can be achieved through solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific sequence can be synthesized using automated synthesizers that allow for precise control over the incorporation of each amino acid.
In laboratory settings, methods such as flow cytometry are employed to analyze the binding affinity and specificity of synthesized peptides to major histocompatibility complex molecules. For instance, studies have demonstrated that Alpha-fetoprotein (158-166) can be presented by HLA-A*02:01, facilitating the activation of cytotoxic T lymphocytes against cancer cells expressing this peptide .
The molecular structure of Alpha-fetoprotein consists of three nearly identical domains, each containing about 200 amino acids. The protein's configuration is stabilized by 32 disulfide bridges, resulting in a V- or U-shaped structure that is characteristic of many members within the albumin family .
The specific sequence for Alpha-fetoprotein (158-166) corresponds to a segment within this larger protein structure that is crucial for eliciting immune responses. The precise amino acid sequence is critical for its recognition by T cells, making it a focal point for therapeutic strategies targeting cancer .
Alpha-fetoprotein participates in various biochemical reactions, particularly in the context of immune modulation. It has been shown to impair dendritic cell function, leading to immune evasion by tumors . Additionally, its interaction with immunoglobulins can lead to complex formation that may influence immune responses.
Analytical techniques such as enzyme-linked immunosorbent assay and western blotting are commonly used to study these interactions and quantify levels of Alpha-fetoprotein in biological samples. The stability of peptide-MHC class I complexes formed with Alpha-fetoprotein (158-166) has been assessed using flow cytometry, confirming its potential as a target for immunotherapy .
The mechanism by which Alpha-fetoprotein (158-166) exerts its effects involves its presentation on the surface of cancer cells via major histocompatibility complex molecules. This presentation allows for recognition by cytotoxic T lymphocytes, which can then initiate an immune response aimed at destroying tumor cells expressing this specific peptide .
Studies indicate that T cells engineered to recognize Alpha-fetoprotein (158-166) can effectively kill HLA-A*02:01 positive liver cancer cells in vitro and induce tumor regression in xenograft models . This highlights the peptide's relevance in developing targeted immunotherapies.
Alpha-fetoprotein exists predominantly as a soluble glycoprotein in serum with low levels under normal physiological conditions. Its stability and solubility are influenced by factors such as pH and ionic strength.
The chemical properties of Alpha-fetoprotein include its ability to form complexes with fatty acids and other ligands due to its hydrophobic regions. It exhibits high affinity for various ligands, which can affect its biological activity and interactions within the immune system .
Alpha-fetoprotein (158-166) has significant applications in cancer immunotherapy. Its role as an immunodominant epitope makes it a candidate for developing therapeutic vaccines aimed at eliciting robust T-cell responses against hepatocellular carcinoma. Furthermore, it serves as a biomarker for diagnosing liver cancers and monitoring treatment efficacy due to its elevated levels in affected individuals .
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2